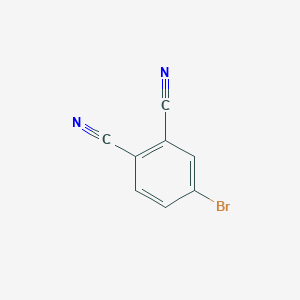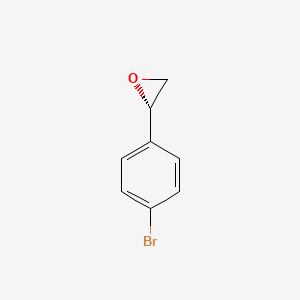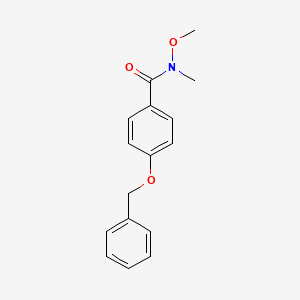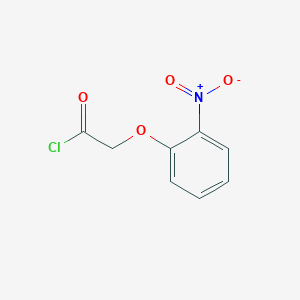
4-Bromophthalonitrile
説明
4-Bromophthalonitrile is a chemical compound with the molecular formula C8H3BrN2 . It has an average mass of 207.027 Da and a monoisotopic mass of 205.947952 Da .
Synthesis Analysis
4-Bromophthalonitrile can be synthesized in one stage by vapor-phase oxidative ammonolysis, which combines oxidation and ammonolysis in one process . This method is suitable both from the financial and engineering viewpoints .Molecular Structure Analysis
The molecular structure of 4-Bromophthalonitrile consists of 8 carbon atoms, 3 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The structure is characterized by two cyano groups attached to a bromobenzene ring .Chemical Reactions Analysis
The formation of 4-Bromophthalonitrile proceeds successively through 4-bromo-o-tolunitrile . The reaction involves the oxidative ammonolysis of 4-bromo-o-xylene .Physical And Chemical Properties Analysis
4-Bromophthalonitrile has a density of 1.7±0.1 g/cm3, a boiling point of 325.1±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 43.6±0.4 cm3, a polar surface area of 48 Å2, and a molar volume of 123.2±5.0 cm3 .科学的研究の応用
Synthesis of Phthalocyanine Compounds
4-Bromophthalonitrile: is a key precursor in the synthesis of phthalocyanine compounds . These macrocyclic compounds are structurally similar to naturally occurring porphyrins and are used extensively in dyes, pigments, and as catalysts in various chemical reactions. The bromine atom in 4-bromophthalonitrile provides a reactive site for further functionalization, allowing for the synthesis of a wide range of substituted phthalocyanines.
Fabrication of High-Performance Resins
In the field of polymer chemistry, 4-bromophthalonitrile serves as a monomer for the production of phthalonitrile resins . These resins exhibit exceptional thermal stability, mechanical properties, and low dielectric loss, making them suitable for high-performance applications in the electronics industry, such as in the fabrication of printed circuit boards and as encapsulants for semiconductor devices.
Catalyst Synthesis
The oxidative ammonolysis of 4-bromo-o-xylene to 4-bromophthalonitrile has been studied as a part of catalyst synthesis research . The process involves a V-Sb-Bi-Zr/γ-Al2O3 catalyst and results in a high yield of 4-bromophthalonitrile. This research has implications for the development of more efficient catalysts for industrial chemical processes.
Organic Synthesis Intermediate
4-Bromophthalonitrile is used as an intermediate in the synthesis of various organic compounds. Its role as an intermediate in the vapor-phase oxidative ammonolysis of 4-bromo-o-xylene has been explored, showcasing its importance in the production of other valuable chemicals .
Research on Heterogeneous Catalysis
The kinetics and mechanisms of reactions involving 4-bromophthalonitrile are of interest in the study of heterogeneous catalysis . Understanding these processes can lead to advancements in catalytic systems, which are crucial for a wide range of chemical industries.
特性
IUPAC Name |
4-bromobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAONWRSVQOHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463356 | |
| Record name | 4-bromophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophthalonitrile | |
CAS RN |
70484-01-4 | |
| Record name | 4-bromophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














